Kauniolide

Description

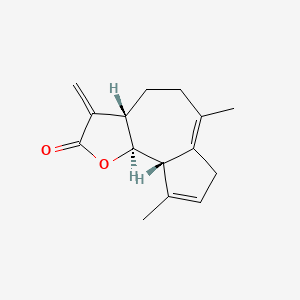

Structure

3D Structure

Properties

IUPAC Name |

(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLOGKPJWQCTLP-IHRRRGAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC=C([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Kauniolide: Chemical Structure and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kauniolide is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and elucidated biosynthetic pathway. Detailed experimental protocols for the in vitro synthesis of this compound are presented, alongside a visualization of its biosynthesis from the precursor farnesyl pyrophosphate. While the chemical and biosynthetic aspects of this compound are increasingly understood, this guide also highlights the current gap in publicly available quantitative data regarding its specific biological activities and interactions with cellular signaling pathways, identifying an area ripe for future investigation.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpenoid with a characteristic tricyclic guaianolide skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 230.30 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=C2CC=C([C@@H]2[C@@H]3--INVALID-LINK--C(=C)C(=O)O3)C | --INVALID-LINK-- |

| InChI | InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1 | --INVALID-LINK-- |

| InChIKey | AVLOGKPJWQCTLP-IHRRRGAJSA-N | --INVALID-LINK-- |

| CAS Number | 81066-45-7 | --INVALID-LINK-- |

| XLogP3 | 2.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Exact Mass | 230.130679813 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 230.130679813 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 26.3 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 17 | --INVALID-LINK-- |

| Complexity | 467 | --INVALID-LINK-- |

Biosynthesis of this compound

This compound is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The key step in its formation is the conversion of costunolide to this compound, a reaction catalyzed by the cytochrome P450 enzyme, this compound synthase (KLS). This transformation involves a stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation.[1][2][3][4] The activity of this enzyme has been demonstrated in vitro using yeast microsome assays.[5][6]

Experimental Protocol: In Vitro this compound Synthase Assay using Yeast Microsomes

This protocol describes the methodology for demonstrating the enzymatic conversion of costunolide to this compound using microsomes from yeast expressing the this compound synthase (KLS) gene.[5]

1. Yeast Culture and Microsome Isolation:

-

Recombinant yeast colonies expressing the KLS gene are selected on a suitable solid synthetic dextrose minimal medium.

-

Microsomes are prepared from the yeast cultures as previously described by Pompon et al. (1996).[5]

2. In Vitro Enzyme Assay:

-

The enzymatic reaction is set up in a suitable buffer at 25°C.

-

Costunolide is added to the reaction mixture containing the yeast microsomes.

-

The reaction is incubated for 2 hours at 250 rpm.

-

To facilitate detection, cysteine (3 mM) can be added to the reaction to form a this compound-cysteine conjugate, followed by an additional 30-minute incubation.[5]

-

The reaction is stopped by adding an equal volume of methanol containing 0.1% formic acid.

-

The sample is vortexed, sonicated for 15 minutes, and centrifuged at 21,000 g.[5]

-

The supernatant is collected for analysis.

3. Product Analysis:

-

The reaction product is analyzed by LC-Orbitrap-FTMS to detect the formation of this compound or its cysteine conjugate.[5]

-

The mass spectrum of the product is compared to a this compound standard to confirm its identity.[5]

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, starting from the precursor Farnesyl pyrophosphate.

Biological Activity and Signaling Pathways

While the precursor molecule, costunolide, has been investigated for various biological activities, including anti-cancer and anti-inflammatory effects, there is a notable lack of publicly available quantitative data specifically for this compound.[7] Extensive searches for cytotoxicity data, anti-inflammatory activity (e.g., IC50 values), and anticancer effects of this compound did not yield specific quantitative results.

Similarly, information regarding the direct interaction of this compound with and modulation of specific cellular signaling pathways is currently not well-documented in the scientific literature. The primary focus of existing research has been on its biosynthesis.[1][2][3][4]

Future Directions

The elucidation of the chemical structure and biosynthetic pathway of this compound provides a solid foundation for further research. The lack of quantitative biological activity data represents a significant knowledge gap and a compelling area for future investigation. Key research areas that would significantly advance the understanding and potential application of this compound include:

-

Quantitative assessment of biological activity: High-throughput screening and targeted in vitro assays to determine the cytotoxic, anti-inflammatory, anti-cancer, and other potential therapeutic activities of this compound, including the determination of IC50 values against various cell lines and molecular targets.

-

Identification of molecular targets and signaling pathways: Studies to identify the specific cellular proteins and signaling cascades that are modulated by this compound. This could involve techniques such as proteomics, transcriptomics, and specific reporter assays (e.g., NF-κB).

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs to understand the structural features essential for its biological activity.

Conclusion

This compound is a structurally defined natural product with a well-characterized biosynthetic pathway. This technical guide has summarized its key chemical properties and the experimental approaches used to study its formation. The current scarcity of data on its biological activities and molecular targets underscores a critical need for further research to unlock the potential of this guaianolide sesquiterpene lactone for drug development and other scientific applications.

References

- 1. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Kauniolide Biosynthesis Pathway in Tanacetum parthenium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kauniolide biosynthesis pathway in Tanacetum parthenium (feverfew). It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, which is of significant interest for its production of bioactive sesquiterpene lactones. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to this compound and its Significance

This compound is a guaianolide-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. While much of the research on Tanacetum parthenium has focused on the germacranolide parthenolide for its anti-inflammatory and anti-cancer properties, this compound represents a key branch in the sesquiterpenoid pathway and a precursor to other structurally complex guaianolides.[1] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this and related compounds for pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Tanacetum parthenium originates from the general isoprenoid pathway and proceeds through a series of enzymatic reactions primarily occurring in the glandular trichomes of the plant.[2][3] The pathway can be divided into several key stages, starting from the central precursor farnesyl pyrophosphate (FPP).

From Farnesyl Pyrophosphate to Costunolide

The initial steps leading to the formation of the germacranolide intermediate, costunolide, are shared with the biosynthesis of parthenolide.[4]

-

Germacrene A Synthase (GAS): The pathway begins with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to form (+)-germacrene A. This reaction is catalyzed by the enzyme Germacrene A Synthase (TpGAS).[5][6]

-

Germacrene A Oxidase (GAO): Subsequently, Germacrene A Oxidase (TpGAO), a cytochrome P450 enzyme, catalyzes the three-step oxidation of germacrene A to germacrene A acid.[5]

-

Costunolide Synthase (COS): The final step in the formation of the germacranolide ring is the conversion of germacrene A acid to costunolide. This reaction is catalyzed by Costunolide Synthase (TpCOS), another cytochrome P450 enzyme.[2][5]

The Key Step: Conversion of Costunolide to this compound

The crucial and defining step in this compound biosynthesis is the conversion of the germacranolide costunolide into the guaianolide this compound.

This compound Synthase (KLS): This complex reaction is catalyzed by a single, multifunctional cytochrome P450 enzyme, this compound Synthase (TpKLS).[3] The reaction is not a simple cyclization but involves a stereoselective hydroxylation of costunolide at the C3 position, followed by water elimination, cyclization, and regioselective deprotonation.[1][3] It is proposed that 3α-hydroxycostunolide is a transient intermediate in this conversion.[1][6]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is still emerging, with much of the existing research focused on the more abundant sesquiterpenoid, parthenolide.

Enzyme Kinetics

Specific Michaelis-Menten kinetic parameters (Km and kcat) for the enzymes in the this compound biosynthesis pathway from Tanacetum parthenium have not been extensively reported in the literature. However, kinetic data for a homologous costunolide synthase from lettuce has been determined, providing an estimate for the activity of this class of enzymes.

Table 1: Enzyme Kinetic Parameters (Literature Data)

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| Costunolide Synthase (CYP71BL2) | Lactuca sativa | Germacrene A acid | 13.9 | Not Reported |

| TpKLS, TpGAS, TpGAO, TpCOS | Tanacetum parthenium | - | Not Reported | Not Reported | - |

Note: The lack of reported kinetic data for the specific T. parthenium enzymes highlights a key area for future research.

Metabolite Concentrations

The concentration of this compound in Tanacetum parthenium has not been widely quantified. However, data on its precursor, costunolide, and the related sesquiterpene lactone, parthenolide, provide context for the levels of these compounds in different plant tissues. Glandular trichomes are the primary sites of accumulation.[2][3]

Table 2: Sesquiterpene Lactone Concentrations in Tanacetum parthenium

| Compound | Plant Part | Concentration | Method | Reference |

|---|---|---|---|---|

| Parthenolide | Flowers | 15.78 mg/g dry weight | HPLC | [5] |

| Parthenolide | Leaves | 3.95 mg/g dry weight | HPLC | [5] |

| This compound | Various | Not Reported | - | - |

| Costunolide | Various | Not Reported | - | - |

Note: The concentrations of parthenolide vary significantly between different plant parts. Similar tissue-specific accumulation is expected for this compound and its precursors.

Gene Expression Levels

The expression of genes involved in the this compound biosynthesis pathway is spatially and developmentally regulated, with the highest expression levels generally found in the glandular trichomes of flowers.

Table 3: Relative Gene Expression of Key Biosynthesis Genes in Tanacetum parthenium

| Gene | Young Leaves | Old Leaves | Flowers | Stems | Roots | Trichomes | Reference |

|---|---|---|---|---|---|---|---|

| TpGAS | 0.46 | 0.01 | 1.67 | nd | nd | 16.33 | [7] |

| TpGAO | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |

| TpCOS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |

| TpKLS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |

nd: not detected. The data for TpGAS shows significantly higher expression in glandular trichomes, correlating with the site of sesquiterpene lactone accumulation.[7]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of sesquiterpene lactones in Asteraceae is known to be regulated by plant hormones, particularly jasmonates (e.g., methyl jasmonate).[8] Jasmonate signaling is a key defense mechanism in plants, and its activation can lead to the upregulation of genes involved in secondary metabolite production.

The jasmonate signaling cascade generally involves the perception of a stimulus, leading to the synthesis of jasmonic acid (JA). JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which binds to the COI1 receptor. This binding event triggers the degradation of JAZ repressor proteins, thereby releasing transcription factors such as MYC2. Activated MYC2 can then bind to the promoters of target genes, including those in the this compound biosynthesis pathway, to upregulate their expression.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Characterization of TpKLS in Nicotiana benthamiana

A common method for functional characterization of plant enzymes is transient expression in Nicotiana benthamiana leaves via Agrobacterium tumefaciens-mediated infiltration.[5][9]

Protocol Outline:

-

Vector Construction: The coding sequences of the biosynthetic genes (TpGAS, TpGAO, TpCOS, and TpKLS) are cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: The expression vectors are transformed into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

-

Infiltration: Overnight cultures of Agrobacterium strains carrying the respective gene constructs are mixed and infiltrated into the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe. A strain carrying a viral suppressor of gene silencing (e.g., p19) is often co-infiltrated to enhance protein expression.

-

Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: Leaf tissue from the infiltrated area is harvested, and metabolites are extracted using a suitable solvent (e.g., methanol or ethyl acetate). The extracts are then analyzed by LC-MS/MS to detect the production of this compound and its intermediates.

In Vitro Enzyme Assays using Yeast Microsomes

Yeast (Saccharomyces cerevisiae) is a powerful system for the heterologous expression of cytochrome P450 enzymes and subsequent in vitro characterization.

Protocol Outline:

-

Yeast Expression: The coding sequence of TpKLS is cloned into a yeast expression vector. The vector is then transformed into a suitable yeast strain that also expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

Microsome Isolation: The transformed yeast is cultured, and gene expression is induced. The cells are then harvested, and the microsomal fraction, which contains the endoplasmic reticulum-localized P450s, is isolated by differential centrifugation.

-

Enzyme Assay: The isolated microsomes are incubated with the substrate (costunolide) in a reaction buffer containing a regenerating system for the cofactor NADPH.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS/MS to identify and quantify the formation of this compound.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of sesquiterpene lactones.

Protocol Outline:

-

Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol or acetonitrile). The extract is then filtered before analysis.

-

Chromatographic Separation: The extract is injected onto a reverse-phase UPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization, is used to separate the compounds.

-

Mass Spectrometry Detection: The eluent from the UPLC is introduced into the mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is typically used. This involves selecting the precursor ion of this compound and one or more of its characteristic product ions.

-

Quantification: The amount of this compound in the sample is determined by comparing the peak area of the MRM transition to a standard curve generated with an authentic this compound standard.

Future Perspectives

The elucidation of the this compound biosynthesis pathway in Tanacetum parthenium opens up several avenues for future research and development. Metabolic engineering of this pathway in microbial hosts like Saccharomyces cerevisiae or in heterologous plant systems could enable the sustainable and scalable production of this compound and its derivatives.[1][3] Further investigation into the regulatory networks governing this pathway, including the identification of specific transcription factors, will be crucial for optimizing yields. The unique catalytic mechanism of TpKLS also presents an interesting subject for protein engineering to potentially create novel biocatalysts.

References

- 1. frontiersin.org [frontiersin.org]

- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 3. Individual lipid transfer proteins from Tanacetum parthenium show different specificity for extracellular accumulation of sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) | PLOS One [journals.plos.org]

- 7. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Costunolide synthase - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis and localization of parthenolide in glandular trichomes of feverfew (Tanacetum parthenium L. Schulz Bip.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Characterization of Kauniolide from Chicory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biosynthesis of kauniolide, a significant sesquiterpene lactone found in chicory (Cichorium intybus). The document details the biosynthetic pathway, experimental protocols for extraction and analysis, and quantitative data related to the accumulation of precursor compounds.

Introduction to this compound and its Significance

This compound is a guaianolide-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. In chicory, this compound is a key intermediate in the biosynthesis of other bitter-tasting sesquiterpene lactones such as lactucin and lactucopicrin.[1][2] The study of this compound and its biosynthetic pathway is crucial for understanding the metabolic processes in chicory and for the potential biotechnological production of related compounds with pharmaceutical value.[3][4] For instance, its precursor, costunolide, has demonstrated anti-cancer activity.[5][6]

Biosynthesis of this compound in Chicory

The formation of this compound in chicory is a critical enzymatic step converting a germacranolide precursor into a tricyclic guaianolide structure.[1][7] This reaction is catalyzed by the enzyme this compound synthase (KLS).

The this compound Biosynthetic Pathway

The biosynthesis of this compound from farnesyl pyrophosphate involves several key enzymatic conversions, as illustrated below. In chicory, three genes, namely CiKLS1, CiKLS2, and CiKLS3, have been identified to encode for this compound synthase.[1][2] The inactivation of these genes has been shown to halt the production of this compound and lead to the accumulation of its immediate precursor, costunolide.[1][5][7]

The conversion of costunolide to this compound is a unique reaction that involves stereoselective hydroxylation at the C3 position, followed by water elimination, cyclization, and regioselective deprotonation.[3][4][8]

Isolation of Sesquiterpene Lactones from Chicory

While direct protocols for the large-scale isolation of this compound are not extensively published, a well-established three-step process for the isolation of other major sesquiterpene lactones from chicory roots, such as 11,13-dihydrolactucin (DHLc) and lactucin (Lc), can be adapted.[9][10][11] This process is designed to be simple, cost-effective, and scalable.

Experimental Workflow for Isolation

The general workflow for the isolation of sesquiterpene lactones from chicory roots is depicted below. This process focuses on maximizing the yield of free sesquiterpene lactones by promoting the hydrolysis of their conjugated forms.

Characterization of this compound

The characterization of this compound and other sesquiterpene lactones from chicory extracts relies on modern analytical techniques.

Analytical Methodologies

High-resolution mass spectrometry coupled with liquid chromatography is the primary method for the identification and quantification of these compounds.

Quantitative Data

The following tables summarize key quantitative data from studies on sesquiterpene lactones in chicory.

Table 1: Accumulation of Costunolide in Genetically Modified Chicory

| Compound | Plant Material | Genetic Modification | Accumulation Level (mg/g FW) | Reference |

| Costunolide | Taproots | CRISPR/Cas9 inactivation of CiKLS1, CiKLS2, CiKLS3 | 1.5 | [1][2][7] |

Table 2: Yield of Major Sesquiterpene Lactones from Chicory Root Extraction

| Compound | Starting Material | Yield (mg) | Yield (mg/g dry matter) | Reference |

| 11,13-dihydrolactucin (DHLc) | 750 g freeze-dried root powder | 642.3 ± 76.3 | 0.86 ± 0.10 | [9][10] |

| Lactucin (Lc) | 750 g freeze-dried root powder | 175.3 ± 32.9 | 0.23 ± 0.04 | [9][10] |

Detailed Experimental Protocols

Protocol for the Isolation of Sesquiterpene Lactones from Chicory Roots

This protocol is adapted from a method developed for the large-scale extraction of DHLc and Lc.[9][10][12]

-

Maceration:

-

Suspend 750 g of freeze-dried chicory root powder in an appropriate volume of ultra-pure water.

-

Macerate for 17 hours at 30°C with agitation. This extended time at a mild temperature promotes the enzymatic hydrolysis of conjugated sesquiterpene lactones, increasing the yield of their free forms.

-

-

Liquid-Liquid Extraction:

-

Centrifuge the macerated mixture to pellet the solid material.

-

Collect the aqueous supernatant.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the ethyl acetate fractions and evaporate the solvent under vacuum to obtain the crude extract.

-

-

Purification by Chromatography:

-

Redissolve the crude extract in a minimal amount of a suitable solvent mixture (e.g., water/methanol).

-

Purify the extract using reversed-phase flash column chromatography (e.g., with a Phenyl Butyl functionalized silica column).

-

Elute with a gradient of water and acetonitrile to separate the individual sesquiterpene lactones.

-

Collect the fractions containing the target compounds and confirm their purity using an appropriate analytical method (e.g., UPLC-DAD).

-

Lyophilize the pure fractions to obtain the final products.

-

Protocol for the Analysis of Sesquiterpene Lactones by LC-Orbitrap-FTMS

This protocol is based on the methods used for the analysis of sesquiterpene lactones in chicory extracts.[1]

-

Sample Preparation:

-

Freeze and powder chicory tissue (leaves or taproots) in liquid nitrogen.

-

Extract approximately 300 mg of the powdered tissue with methanol containing 0.1% formic acid.

-

Vortex the sample, sonicate for 15 minutes, and then centrifuge at 21,000 x g.

-

Transfer the clear supernatant to a new vial for analysis.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Luna C18/2, 3 µm, 2.0 × 150 mm).

-

Column Temperature: 40°C.

-

Mobile Phase A: Ultra-pure water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.19 ml/min.

-

Injection Volume: 5 µl.

-

Run a suitable gradient of mobile phases A and B to achieve separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI).

-

Analysis: Perform full scan mass spectrometry using an Orbitrap Fourier Transform Mass Spectrometer (FTMS) to obtain high-resolution mass data.

-

Identify compounds based on their accurate mass-to-charge ratio and comparison of their retention times and fragmentation patterns with authentic standards or literature data.

-

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol is used to confirm the enzymatic function of the identified KLS genes.[1]

-

Yeast Microsome Isolation:

-

Express the candidate this compound synthase genes (e.g., CiKLS1, CiKLS2, CiKLS3) in a suitable yeast strain (e.g., WAT11).

-

Induce gene expression with galactose.

-

Isolate microsomal fractions containing the cytochrome P450 enzymes.

-

-

Enzymatic Reaction:

-

Set up the enzymatic reaction with the isolated microsomes and the substrate, costunolide.

-

Incubate the reaction for 2 hours at 25°C with shaking (250 rpm).

-

For cysteine conjugation experiments, add 3 mM of cysteine and incubate for an additional 30 minutes.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of methanol containing 0.1% formic acid.

-

Vortex, sonicate for 15 minutes, and centrifuge the sample.

-

Analyze the clear supernatant by LC-Orbitrap-FTMS to detect the formation of this compound and its conjugates.

-

References

- 1. Frontiers | CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots [frontiersin.org]

- 2. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Researchers develop chicory plants that contain medical compound: costunolide - CHIC Project [chicproject.eu]

- 6. hortidaily.com [hortidaily.com]

- 7. researchgate.net [researchgate.net]

- 8. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources of Guaianolide Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of guaianolide sesquiterpene lactones, a diverse group of bioactive compounds with significant potential in drug discovery and development. This document details their primary plant origins, quantitative yields, experimental protocols for their extraction and characterization, and the key signaling pathways they modulate.

Natural Sources and Quantitative Yields of Guaianolide Sesquiterpene Lactones

Guaianolide sesquiterpene lactones are predominantly found in the plant kingdom, with the Asteraceae (Compositae) family being the most prolific source[1][2][3]. These compounds are characteristic secondary metabolites in various genera within this family, where they play crucial roles in plant defense mechanisms[4]. Several species from genera such as Centaurea, Cynara, Artemisia, Achillea, and Cichorium are particularly rich in these lactones.

The following table summarizes the key plant sources and the reported yields of some prominent guaianolide sesquiterpene lactones. It is important to note that the yield of these compounds can be influenced by various factors, including the specific plant part, geographical location, and the extraction method employed.

| Plant Species | Family | Guaianolide Sesquiterpene Lactone(s) | Plant Part | Yield/Concentration | Reference(s) |

| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Cynaropicrin | Leaves | 48.33 ± 2.42 mg/g dry plant (Supercritical CO2 extraction) | [1] |

| Cynara cardunculus (Cardoon) | Asteraceae | Cynaropicrin | Leaves | 3.64 - 8.14 g/100g dry matter | [5][6] |

| Centaurea hololeuca | Asteraceae | Repin, Janerin, Cebellin G, Cebellin J | Aerial Parts | 500 mg of repin and 350 mg of janerin from an unspecified amount of plant material | [7] |

| Centaurothamnus maximus | Asteraceae | Cynaropicrin, Chlorohyssopifolin B, Hydroxyjanerin, Chlorojanerin | Aerial Parts | Not specified | [8][9][10] |

| Salcedoa mirabaliarum | Asteraceae | Dihydroestafiatone, Zaluzanin C, Dihydroestafiatol, Isoamberboin, 4-epi-dihydroestafiatol | Aerial Parts | 10.9 mg of dihydroestafiatone from 2.53 g of extract | [11] |

| Achillea millefolium | Asteraceae | Millefoliumins A-G, Austricin | Whole Plant | Not specified | [12] |

Experimental Protocols

The extraction, isolation, and characterization of guaianolide sesquiterpene lactones involve a series of well-established phytochemical techniques. Below are detailed methodologies for key experiments.

Extraction of Guaianolide Sesquiterpene Lactones

A common method for extracting these compounds from plant material involves solvent extraction.

-

Plant Material Preparation: The aerial parts of the plant are collected, dried, and powdered to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v)[13]. The choice of solvent can influence the extraction efficiency of specific compounds.

-

Extraction Procedure: The plant material is macerated or percolated with the chosen solvent at room temperature for a specified period, often with repeated extractions to ensure maximum yield. For instance, dried and powdered aerial parts (300 g) can be boiled with distilled water (4 L) for 2 hours, followed by extraction of the cooled and filtered decoction with ethyl acetate[10].

-

Concentration: The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques for the isolation and purification of individual guaianolides.

-

Column Chromatography (CC): The crude extract is often first fractionated using open column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is employed to separate the compounds based on their polarity[14].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of guaianolides. A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. For example, a gradient can start with 60:40 (v/v) acetonitrile/water for 4 minutes, increasing to 80:20 (v/v) over the next 20 minutes[7].

-

Detection: Detection is usually performed using a UV detector, as many sesquiterpene lactones have a UV absorbance.

-

Sample Preparation: Samples are dissolved in a solvent similar to the initial mobile phase, typically at a concentration of around 1 mg/mL, and filtered before injection[15].

-

Structure Elucidation

The chemical structure of the isolated guaianolide sesquiterpene lactones is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule[8][9][10][16]. Chemical shifts are reported in ppm and referenced to the residual solvent signals[16].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the molecular formula of the compound[8][9][10].

Signaling Pathways Modulated by Guaianolide Sesquiterpene Lactones

Guaianolide sesquiterpene lactones exert their biological effects by modulating various cellular signaling pathways. The presence of an α-methylene-γ-lactone moiety is often crucial for their activity, as it can react with nucleophilic groups in proteins via Michael addition[4].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Many guaianolides have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer properties. A key target for some sesquiterpene lactones, such as parthenolide, is the IκB kinase (IKK) complex[17]. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in NF-κB being retained in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes[17].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines. Some studies suggest that guaianolides can modulate this pathway, although the precise molecular targets are still under investigation. The activation of the p38 MAPK pathway involves a cascade of phosphorylation events, starting from MAP3Ks (e.g., ASK1, TAK1) which phosphorylate and activate MAP2Ks (MKK3/6), which in turn phosphorylate and activate p38 MAPK[18][19]. Activated p38 then phosphorylates downstream transcription factors, leading to a cellular response.

Experimental Workflow and Biosynthetic Pathway

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of guaianolide sesquiterpene lactones from a plant source.

Biosynthesis of Guaianolide Sesquiterpene Lactones

The biosynthesis of guaianolides, like other sesquiterpenoids, originates from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form various sesquiterpene skeletons. The generally accepted biosynthetic pathway to guaianolides proceeds through a germacrene lactone intermediate derived from FPP[3][8].

References

- 1. iris.unica.it [iris.unica.it]

- 2. mdpi.com [mdpi.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Guaianolides as immunomodulators. Synthesis and biological activities of dehydrocostus lactone, mokko lactone, eremanthin, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cynaropicrin, total caffeoylquinic acids and flavonoids in leaves of Cynara cardunculus (cardoon) forms | International Society for Horticultural Science [ishs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. Guaianolide sesquiterpene lactones from Achillea millefolium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 16. Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanism of p38 MAP kinase activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological and Pharmaceutical Potential of Kauniolide: A Technical Guide for Researchers

Abstract

Kauniolide, a guaianolide sesquiterpene lactone, represents a class of natural products with significant therapeutic promise. As a key intermediate in the biosynthesis of various bioactive sesquiterpene lactones, understanding its intrinsic biological and pharmaceutical properties is of paramount importance for drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its biosynthesis, and inferred anti-inflammatory and anticancer properties based on the activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biological pathways and workflows. While specific quantitative data for this compound is currently limited in publicly available literature, this guide provides a framework for its investigation based on established methodologies for analogous compounds.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of over 5000 naturally occurring C15 terpenoids, predominantly found in the Asteraceae family.[1][2] These compounds are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic effects.[2] this compound is a key biosynthetic intermediate within the guaianolide subclass of STLs.[3][4] Its precursor, costunolide, has been the subject of extensive research for its therapeutic potential.[2][5] The conversion of costunolide to this compound is a critical step that opens the door to a wider variety of structurally complex and biologically active STLs.[2][6] This guide aims to consolidate the existing knowledge on this compound and provide a clear path for future research into its specific pharmacological profile.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process, starting from the common sesquiterpene precursor, farnesyl pyrophosphate (FPP). The key biosynthetic pathway has been elucidated and involves several key enzymes.[2][7]

-

Germacrene A Synthase (GAS): Converts FPP to germacrene A.[2]

-

Germacrene A Oxidase (GAO): Catalyzes the oxidation of germacrene A.[2]

-

Costunolide Synthase (COS): Leads to the formation of costunolide.[2]

-

This compound Synthase (KLS): A cytochrome P450 enzyme that catalyzes the conversion of costunolide to this compound. This unique enzyme performs a stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation.[4][6][8]

dot

Caption: Biosynthetic pathway of this compound from FPP.

Potential Pharmaceutical Properties

While specific studies on this compound are sparse, the biological activities of its precursor, costunolide, and other guaianolide sesquiterpene lactones suggest that this compound likely possesses significant anti-inflammatory and anticancer properties. The bioactivity of many STLs is attributed to the α-methylene-γ-lactone moiety, which can react with sulfhydryl groups of proteins, thereby modulating their function.[2]

Anti-inflammatory Activity

Guaianolide sesquiterpene lactones are known to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[11] Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[12][13]

Caption: Proposed inhibition of the JAK-STAT3 signaling pathway by this compound.

Quantitative Data

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | IC50 (µM) | Reference Compound | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.5 | Dexamethasone | 2.1 |

| TNF-α Production | THP-1 | LPS | 12.2 | Dexamethasone | 0.5 |

| IL-6 Production | PBMC | LPS | 15.8 | Dexamethasone | 0.8 |

Table 2: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 10.2 | Doxorubicin | 0.8 |

| A549 | Lung Cancer | MTT | 15.5 | Cisplatin | 5.2 |

| HCT116 | Colon Cancer | MTT | 12.8 | 5-Fluorouracil | 4.1 |

| Jurkat | Leukemia | MTT | 7.9 | Vincristine | 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological and pharmaceutical properties of this compound.

In Vitro this compound Biosynthesis Assay

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Anti-inflammatory (Nitric Oxide) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Caption: Workflow for an in vitro nitric oxide anti-inflammatory assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

-

Measurement: After a short incubation, measure the absorbance at 540 nm.

-

Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production by this compound.

Conclusion and Future Directions

This compound is a structurally interesting guaianolide sesquiterpene lactone with high potential for significant biological and pharmaceutical activities. While current research has primarily focused on its biosynthesis, the pharmacological profile of its precursor, costunolide, and other related compounds strongly suggests that this compound warrants further investigation as a potential anti-inflammatory and anticancer agent.

Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

In Vitro and In Vivo Studies: Systematic evaluation of the anti-inflammatory and anticancer activities of this compound using a panel of relevant cell lines and animal models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on NF-κB and STAT3.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.wur.nl [research.wur.nl]

- 9. Guaianolides from Viguiera gardneri inhibit the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. google.com [google.com]

The Unconventional Mechanism of Kauniolide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kauniolide synthase stands as a fascinating anomaly within the cytochrome P450 enzyme superfamily. Tasked with the conversion of the germacranolide costunolide into the guaianolide this compound, it orchestrates a complex and unusual cascade of chemical reactions. This enzyme deviates from the canonical hydroxylation activity typical of P450s, instead catalyzing a multi-step transformation involving stereoselective hydroxylation, dehydration, cyclization, and regioselective deprotonation.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound synthase, detailing the experimental protocols used to elucidate its function and presenting the available quantitative data. The information compiled herein is critical for researchers in natural product biosynthesis, enzymology, and for professionals in drug development seeking to leverage this unique biocatalyst.

Core Mechanism of Action

This compound synthase, a cytochrome P450 enzyme isolated from feverfew (Tanacetum parthenium) and also found in chicory (Cichorium intybus), catalyzes a pivotal step in the biosynthesis of guaianolide-type sesquiterpene lactones.[1][4][5] Unlike the vast majority of its P450 counterparts that primarily function as monooxygenases, this compound synthase executes a sophisticated sequence of reactions within a single active site.

The catalytic cycle commences with the stereoselective α-hydroxylation of the substrate, costunolide, at the C3 position.[1][5] This initial step is crucial and dictates the stereochemistry of the final product. Following hydroxylation, the enzyme facilitates a dehydration event, eliminating a water molecule. This is immediately succeeded by a cyclization reaction, which forms the characteristic 5-7-5 tricyclic ring structure of guaianolides.[1][2][3] The catalytic process concludes with a regioselective deprotonation to yield the final product, this compound.[1][2][3] This proposed mechanism is strongly supported by in silico modeling and molecular docking studies.[2][3]

The immediate product of the reaction, this compound, is often unstable and is typically detected in experimental setups as its more stable cysteine conjugate.[1]

Signaling Pathway and Biosynthetic Context

The action of this compound synthase is a key branching point in sesquiterpenoid biosynthesis, diverting metabolic flux from germacranolides to the pharmaceutically significant guaianolides.

Quantitative Data

While a full Michaelis-Menten kinetic characterization of this compound synthase is not yet available in the literature, valuable quantitative data has been obtained from gene knockout studies. In chicory plants where the three identified this compound synthase genes were inactivated using CRISPR/Cas9, the biosynthesis of downstream sesquiterpene lactones was halted.[6][7][8] This resulted in the significant accumulation of the substrate, costunolide, and its conjugates in the taproots.

| Parameter | Organism | Tissue | Method | Result | Reference |

| Substrate Accumulation (Costunolide & Conjugates) | Cichorium intybus (Chicory) | Taproots | CRISPR/Cas9 Knockout & LC-Orbitrap-FTMS | Up to 1.5 mg/g Fresh Weight | [6][7] |

Experimental Protocols

The elucidation of the this compound synthase mechanism has been dependent on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for the key experiments cited in the literature.

Heterologous Expression and Microsome Preparation in Saccharomyces cerevisiae

This protocol is fundamental for producing active this compound synthase for in vitro characterization.

Methodology:

-

Cloning: The coding sequence of this compound synthase is cloned into a yeast expression vector, such as pYEDP60.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain, for example, WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase.

-

Culture and Induction: Transformed yeast is cultured in a rich medium (e.g., YPGE) to the mid-log phase. Protein expression is then induced by the addition of galactose.

-

Cell Harvest and Lysis: Yeast cells are harvested by centrifugation and washed. The cell pellet is resuspended in a TES buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) and lysed, typically by vortexing with glass beads.

-

Microsome Isolation: The cell lysate is subjected to a two-step centrifugation process. A low-speed spin removes cell debris, and the resulting supernatant is subjected to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspension: The microsomal pellet is resuspended in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.

In Vitro Enzyme Assay

This assay is used to determine the enzymatic activity of the isolated microsomes.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a buffer (e.g., 20 mM potassium phosphate buffer, pH 7.5), and an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Substrate Addition: The reaction is initiated by the addition of the substrate, costunolide, dissolved in a suitable solvent like DMSO.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

-

Cysteine Conjugation (Optional but Recommended): To stabilize the this compound product for detection, cysteine (e.g., to a final concentration of 3 mM) is added, and the incubation is continued for an additional 30 minutes.

-

Reaction Quenching and Extraction: The reaction is stopped by adding a solvent such as ethyl acetate or methanol containing 0.1% formic acid. The mixture is vortexed and centrifuged to pellet the protein.

-

Analysis: The supernatant is collected for analysis by LC-Orbitrap-FTMS.

Product Analysis by LC-Orbitrap-FTMS

High-resolution mass spectrometry is essential for the accurate identification of the enzymatic products.

Methodology:

-

Chromatographic Separation: The extracted samples are injected onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is used to separate the compounds.

-

Mass Spectrometry: The eluent from the LC is introduced into an Orbitrap Fourier Transform Mass Spectrometer.

-

Data Acquisition: The mass spectrometer is operated in a positive ionization mode, and data is acquired in full scan mode with a high resolution (e.g., >70,000). Targeted analysis is performed to look for the exact masses of expected products, such as this compound ([M+H]+ ≈ 231.1379) and its cysteine conjugate ([M+H]+ ≈ 352.1577).

-

Product Identification: The identity of the product is confirmed by comparing its retention time and mass spectrum with an authentic standard, if available, and by analyzing its fragmentation pattern.

Reconstitution of the this compound Biosynthetic Pathway in Nicotiana benthamiana

This in vivo technique confirms the function of the enzyme in a plant system.

Methodology:

-

Gene Constructs: The genes for the entire biosynthetic pathway to this compound (Germacrene A synthase, Germacrene A oxidase, Costunolide synthase, and this compound synthase) are cloned into plant expression vectors. Often, a gene to boost precursor supply, like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), is also included.

-

Agrobacterium Transformation: These expression vectors are transformed into Agrobacterium tumefaciens.

-

Agroinfiltration: Cultures of the different Agrobacterium strains, each carrying one of the biosynthetic genes, are mixed and co-infiltrated into the leaves of N. benthamiana plants.

-

Incubation: The plants are incubated for several days (e.g., 4-5 days) to allow for transient gene expression and protein production.

-

Metabolite Extraction: The infiltrated leaves are harvested and extracted with a solvent like methanol containing 0.1% formic acid.

-

Analysis: The leaf extracts are analyzed by LC-Orbitrap-FTMS for the presence of this compound or its conjugates.

Conclusion

This compound synthase represents a significant discovery in the field of terpene biosynthesis, showcasing the remarkable catalytic versatility of cytochrome P450 enzymes. Its unique multi-step reaction mechanism, which proceeds from a common germacranolide precursor to a complex guaianolide, has opened new avenues for understanding the evolution of metabolic diversity in plants. The detailed experimental protocols outlined in this guide provide a roadmap for the further characterization of this and other novel enzymes. For drug development professionals, the heterologous expression systems developed for this compound production offer a promising platform for the sustainable synthesis of this and other bioactive sesquiterpene lactones, paving the way for future therapeutic applications. The continued study of this compound synthase is sure to yield further insights into the intricate world of enzyme catalysis and natural product biosynthesis.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity [ideas.repec.org]

- 3. research.wur.nl [research.wur.nl]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. pure.uva.nl [pure.uva.nl]

- 6. Frontiers | CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery of Kauniolide Synthase: A Cytochrome P450 with an Unconventional Catalytic Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of kauniolide synthase (KLS) as a cytochrome P450 (CYP) enzyme represents a significant advancement in understanding the biosynthesis of guaianolides, a large and pharmaceutically important class of sesquiterpene lactones. This technical guide provides a comprehensive overview of the core findings, experimental methodologies, and biosynthetic pathways associated with this unique enzyme. This compound synthase is notable for its unusual multi-step reaction mechanism, which deviates from the typical monooxygenase activity of P450s.

Core Discovery and Function

This compound synthase was first isolated and characterized from feverfew (Tanacetum parthenium), a plant known for its production of various sesquiterpene lactones.[1][2][3] Subsequent research has identified homologous genes in other species, such as chicory (Cichorium intybus).[4][5] The primary function of this enzyme is the conversion of the germacranolide costunolide into the guaianolide this compound.[1][2][3] This transformation is a critical step in the biosynthesis of the 5-7-5 tricyclic core structure that defines guaianolides.[6]

What makes this compound synthase particularly noteworthy is its complex catalytic activity. Instead of a simple hydroxylation, the enzyme orchestrates a cascade of reactions:

-

Stereoselective Hydroxylation: The reaction begins with the hydroxylation of costunolide at the C3 position.[1][2][3]

-

Water Elimination: This is followed by the removal of a water molecule.[1][2][3]

-

Cyclization: The enzyme then facilitates a cyclization reaction to form the characteristic five-membered ring of the guaianolide skeleton.[1][2][3]

-

Regioselective Deprotonation: The final step involves a specific deprotonation to yield the stable this compound product.[1][2][3]

This discovery was pivotal as it demonstrated that the formation of the guaianolide skeleton does not require a separate cyclase enzyme as previously postulated, but is instead accomplished by a single, multifunctional P450.[6]

Data Presentation

As of this writing, detailed kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) for this compound synthase have not been published. The characterization has primarily focused on functional validation through product identification. However, quantitative data regarding the accumulation of the substrate (costunolide) upon the knockout of KLS genes and the yield of products in heterologous systems are available.

Table 1: Accumulation of Costunolide and its Conjugates in Chicory Taproots Following CRISPR/Cas9-mediated Inactivation of this compound Synthase Genes

| Chicory Line | Free Costunolide (μg/g FW) | Total Costunolide and Conjugates (mg/g FW) | Reference |

| Wild-Type | Not Detected | Not Detected | [4][5] |

| Genome-Edited Line A16 | 21 ± 6 | ~1.5 | [4][5] |

| Genome-Edited Line A83 | 160 ± 76 | ~1.5 | [4][5] |

FW: Fresh Weight. Data from Cankar et al., 2022.

Table 2: Heterologous Production of this compound Pathway Products

| Host Organism | Biosynthetic Genes Expressed | Product | Yield | Reference |

| Nicotiana benthamiana | TpGAS, CiGAO, CiCOS, TpKLS | This compound (detected as cysteine conjugate) | Qualitatively confirmed by LC-MS | [6] |

| Saccharomyces cerevisiae | TpGAS, TpGAO, TpCOS, TpKLS | This compound | Qualitatively confirmed by GC-MS | [6] |

TpGAS: T. parthenium Germacrene A Synthase; CiGAO: C. intybus Germacrene A Oxidase; CiCOS: C. intybus Costunolide Synthase; TpKLS: T. parthenium this compound Synthase.

Experimental Protocols

The identification and characterization of this compound synthase involved a series of key experiments. The detailed methodologies are outlined below.

Heterologous Expression in Saccharomyces cerevisiae

This protocol was used to functionally express candidate P450 genes and test their activity.

-

Yeast Strain: WAT11, which is engineered to express the Arabidopsis thaliana NADPH-P450 reductase 1 (ATR1), providing the necessary redox partner for P450 activity.[4]

-

Expression Vector: The full-length coding sequences of candidate genes (e.g., TpKLS from T. parthenium or CiKLS from C. intybus) are cloned into a yeast expression vector such as pYEDP60.[4]

-

Transformation: The expression vectors are transformed into the WAT11 yeast strain using standard protocols.[4]

-

Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by the addition of galactose to the growth medium.[4]

Yeast Microsome Isolation

Microsomes containing the expressed cytochrome P450 enzymes are isolated for in vitro assays.

-

Cell Lysis: Yeast cells are harvested and washed, then resuspended in a TES buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol). Cells are mechanically lysed using glass beads.

-

Centrifugation: The cell lysate is subjected to a series of centrifugation steps. First, a low-speed spin (e.g., 10,000 x g) removes cell debris and mitochondria.

-

Ultracentrifugation: The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspension: The microsomal pellet is resuspended in a buffer such as TEG (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for this compound Synthase Activity

This assay is performed to determine the function of the expressed P450 enzyme.

-

Reaction Mixture: The assay is typically conducted in a total volume of 500 μL.

-

Incubation: The reaction is incubated for 2 hours at 25°C with shaking (e.g., 250 rpm).[4]

-

Reaction Quenching and Extraction: The reaction is stopped, and products are extracted using an organic solvent such as ethyl acetate.

Product Identification by LC-MS

The reaction products are analyzed to confirm the formation of this compound.

-

Cysteine Conjugation: To improve the detection of this compound by LC-MS, the extracted products are often incubated with L-cysteine. Cysteine forms a conjugate with the α-methylene-γ-lactone group of this compound, which is more readily ionized and detected.[4] This conjugation occurs non-enzymatically and adds a specific mass to the parent molecule.

-

LC-MS Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), often using a high-resolution instrument like an Orbitrap-FTMS. The mass of the detected product (as a cysteine conjugate) is compared to that of a this compound-cysteine standard to confirm its identity.[6]

Visualizations

Biosynthetic and Experimental Workflows

Caption: The biosynthetic pathway from Farnesyl Diphosphate to this compound.

Caption: Experimental workflow for the identification of this compound Synthase.

Caption: The proposed multi-step catalytic mechanism of this compound Synthase.

References

- 1. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity [ideas.repec.org]

- 3. research.wur.nl [research.wur.nl]

- 4. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Crucial Role of Costunolide as a Precursor in Kauniolide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaianolides, a significant class of sesquiterpene lactones, exhibit a wide array of biological activities, making them promising candidates for pharmaceutical development. A key step in the biosynthesis of many guaianolides is the conversion of the germacranolide, costunolide, into the foundational guaianolide, kauniolide. This transformation represents a critical branch point in sesquiterpene lactone metabolism and is orchestrated by the multifunctional enzyme, this compound synthase. This technical guide provides an in-depth exploration of the role of costunolide as a precursor to this compound, detailing the enzymatic process, experimental validation, and quantitative insights into this pivotal biosynthetic reaction.

The Biosynthetic Pathway from Costunolide to this compound

The biosynthesis of this compound from costunolide is not a direct conversion but proceeds through a key intermediate, 3α-hydroxycostunolide. The entire process is catalyzed by a single enzyme, this compound Synthase (KLS), which is a cytochrome P450 monooxygenase.[1][2][3]

The reaction mechanism involves a stereoselective hydroxylation of costunolide at the C3 position to form 3α-hydroxycostunolide.[1][4] This intermediate is then further acted upon by the same this compound synthase enzyme, which facilitates a cyclization and dehydration to yield the final product, this compound.[1][2][3]

The overall biosynthetic pathway leading to this compound is initiated from the central precursor of sesquiterpenes, farnesyl pyrophosphate (FPP).

Quantitative Data

The conversion of costunolide to this compound and the accumulation of these compounds have been quantified in various experimental systems. The following tables summarize key quantitative findings.

| System | Gene(s) Inactivated | Compound Accumulated | Concentration | Reference |

| Cichorium intybus (Chicory) taproots | This compound Synthase (KLS) | Costunolide and its conjugates | 1.5 mg/g fresh weight | [5][6][7] |

| Cichorium intybus (Chicory) taproots (edited line A83) | This compound Synthase (KLS) | Free Costunolide | 160 ± 76 µg/g fresh weight | [1] |

| Cichorium intybus (Chicory) taproots (edited line A16) | This compound Synthase (KLS) | Free Costunolide | 21 ± 6 µg/g fresh weight | [1] |

| System | Reconstituted Pathway | Product | Yield | Reference |

| Nicotiana benthamiana | Costunolide Biosynthesis (TpGAS, CiGAO, CiCOS) | Costunolide | up to 60 ng/g fresh weight | [8] |

Experimental Protocols

The elucidation of the role of costunolide as a precursor to this compound has been made possible through a series of key experimental methodologies.

In Vitro Yeast Microsome Assay for this compound Synthase Activity

This assay is crucial for demonstrating the enzymatic activity of this compound synthase on its substrate, costunolide.

1. Expression of this compound Synthase in Yeast:

-

The coding sequence for the putative this compound synthase gene (e.g., from Tanacetum parthenium or Cichorium intybus) is cloned into a yeast expression vector (e.g., pYEDP60).[1][5]

-

The expression vector is transformed into a suitable yeast strain (e.g., WAT11).[1]

-

Yeast cultures are grown, and protein expression is induced by the addition of galactose to the growth medium.[1]

2. Microsome Isolation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is washed and then resuspended in an ice-cold lysis buffer.

-

Cells are mechanically disrupted (e.g., using glass beads and vortexing) to release their contents.[9]

-

The cell lysate is subjected to differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes.[1]

3. Enzymatic Assay:

-

The isolated microsomal fraction is incubated with the substrate, costunolide.[1]

-

The reaction mixture is supplemented with necessary cofactors for cytochrome P450 activity, such as NADPH.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

4. Product Analysis:

-

The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound and the intermediate, 3α-hydroxycostunolide.[1][4]

-

To enhance detection by LC-MS, the products can be conjugated with L-cysteine, which reacts with the α-methylene-γ-lactone moiety of these compounds.[1]

References

- 1. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | CRISPR/Cas9 targeted inactivation of the this compound synthase in chicory results in accumulation of costunolide and its conjugates in taproots [frontiersin.org]

- 8. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsome preparation [protocols.io]

Stereoselective Hydroxylation in Kauniolide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a guaianolide-type sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. A critical step in its biosynthesis is a stereoselective hydroxylation reaction that dictates the final stereochemistry of the molecule, which is crucial for its biological activity. This technical guide provides an in-depth analysis of this key hydroxylation step, summarizing the available quantitative data, detailing experimental protocols, and visualizing the biosynthetic pathway.

The Core Reaction: Stereoselective Hydroxylation of Costunolide

The formation of this compound from its precursor, the germacranolide costunolide, is catalyzed by the enzyme This compound synthase . This enzyme, a cytochrome P450 monooxygenase (CYP71 clan) isolated from feverfew (Tanacetum parthenium), performs a multi-step reaction initiated by a stereoselective hydroxylation.[1]

The key transformation involves the hydroxylation of costunolide at the C3 position to form a 3α-hydroxycostunolide intermediate. This specific stereoselectivity is crucial for the subsequent enzymatic steps, which include water elimination, cyclization, and regioselective deprotonation, ultimately yielding this compound.[1] The reaction demonstrates a preference for producing the α-epimer, highlighting the precise control exerted by the enzyme's active site.

Quantitative Data